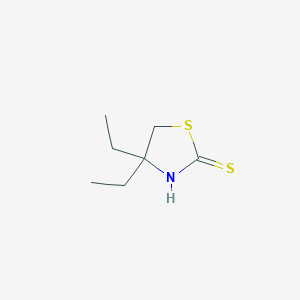
4,4-Diethyl-1,3-thiazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-1,3-thiazolidine-2-thione typically involves the reaction of diethylamine with carbon disulfide, followed by cyclization with ethylene oxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
- Diethylamine reacts with carbon disulfide to form diethylammonium dithiocarbamate.
- The intermediate then undergoes cyclization with ethylene oxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4,4-Diethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
4,4-Diethyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It shows promise in the development of new pharmaceuticals due to its bioactive properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Diethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
類似化合物との比較
Thiazolidine-2-thione: Shares the thiazolidine core but lacks the diethyl substitution.
Thiazolidinedione: Contains a similar ring structure but with a dione functionality instead of a thione.
Uniqueness: 4,4-Diethyl-1,3-thiazolidine-2-thione is unique due to its diethyl substitution, which enhances its lipophilicity and potentially its bioavailability. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
CAS番号 |
143469-47-0 |
|---|---|
分子式 |
C7H13NS2 |
分子量 |
175.3 g/mol |
IUPAC名 |
4,4-diethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H13NS2/c1-3-7(4-2)5-10-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |
InChIキー |
UNXXHSGIUDIIFP-UHFFFAOYSA-N |
正規SMILES |
CCC1(CSC(=S)N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


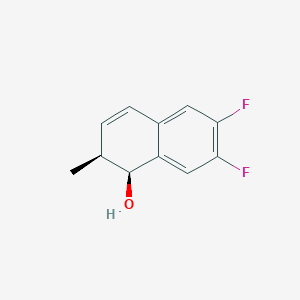
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
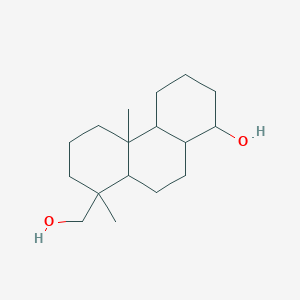
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
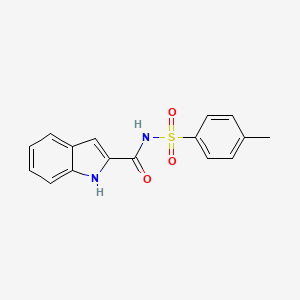
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
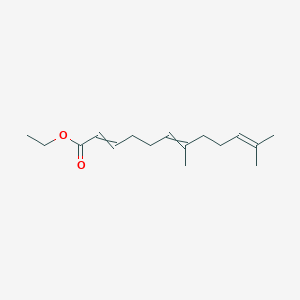
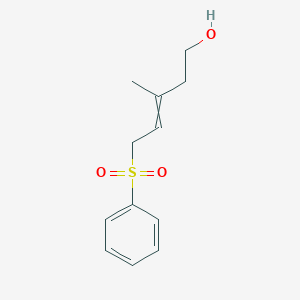
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
